molecular formula C24H12N6 B1596482 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine CAS No. 6876-34-2

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine

Cat. No.: B1596482
CAS No.: 6876-34-2
M. Wt: 384.4 g/mol
InChI Key: ZYKRIYCYWOHUDV-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine ring substituted with three 4-cyanophenyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine typically involves the cyclotrimerization of benzonitrile derivatives. One common method is the reaction of 4-cyanobenzonitrile with a suitable catalyst under high-temperature conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the triazine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of polymers, resins, and other advanced materials due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and cyanophenyl groups can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

Comparison: Compared to its analogs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is unique due to the presence of the cyanophenyl groups, which impart distinct electronic and steric properties. These differences affect the compound’s reactivity, stability, and potential applications. For instance, the electron-withdrawing nature of the cyano groups can enhance the compound’s ability to participate in certain types of chemical reactions and interactions.

Properties

IUPAC Name

4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRIYCYWOHUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363925
Record name 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-34-2
Record name 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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